

# Ociperlimab Technical Support Center: Managing Immune-Related Adverse Events

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Compound of Interest				
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This technical support center provides researchers, scientists, and drug development professionals with essential information for managing immune-related adverse events (irAEs) observed during experiments with Ociperlimab.

# Frequently Asked Questions (FAQs)

Q1: What is Ociperlimab and what is its mechanism of action?

A1: Ociperlimab (formerly BGB-A1217) is an investigational humanized monoclonal antibody that targets the T-cell immunoreceptor with Ig and ITIM domains (TIGIT). TIGIT is an immune checkpoint protein expressed on various immune cells, including activated T cells and Natural Killer (NK) cells. By binding to its ligands (like CD155) on tumor cells or antigen-presenting cells, TIGIT suppresses the anti-tumor immune response. Ociperlimab blocks this interaction, thereby aiming to restore and enhance the ability of the immune system to attack cancer cells.

Q2: What are the most common immune-related adverse events (irAEs) associated with Ociperlimab?

A2: Clinical trial data for Ociperlimab, primarily from studies where it is used in combination with the anti-PD-1 antibody tislelizumab, indicate that immune-mediated adverse events are a key consideration. The most frequently reported irAEs include dermatologic toxicities (such as rash and pruritus) and gastrointestinal toxicities (like colitis and diarrhea). Other less common but potentially serious irAEs affecting endocrine, hepatic, and pulmonary systems have also been observed with immune checkpoint inhibitors in general and should be monitored for.



Q3: What are the general principles for managing Ociperlimab-related irAEs?

A3: The management of irAEs associated with Ociperlimab follows the established guidelines for immune checkpoint inhibitors. The approach is dictated by the severity of the adverse event, which is typically graded using the Common Terminology Criteria for Adverse Events (CTCAE). General principles include:

- Grade 1: Continue Ociperlimab with close monitoring. Symptomatic treatment may be initiated.
- Grade 2: Hold Ociperlimab. Initiate systemic corticosteroids (e.g., prednisone) if symptoms persist or worsen.
- Grade 3: Hold Ociperlimab and initiate high-dose systemic corticosteroids. Hospitalization may be required.
- Grade 4: Permanently discontinue Ociperlimab and administer high-dose systemic corticosteroids. Urgent hospitalization is necessary.

A gradual taper of corticosteroids over at least 4-6 weeks is crucial to prevent recurrence of the irAE.[1]

Q4: Has the clinical development of Ociperlimab been discontinued?

A4: Yes, in early 2025, the clinical development program for ociperlimab in lung cancer was discontinued. This decision was based on a recommendation from an independent data monitoring committee for the Phase 3 AdvanTIG-302 trial, which concluded that the study was unlikely to meet its primary endpoint of overall survival.[2][3] It was noted that no new safety signals were observed in this trial.[2][3]

#### **Data on Immune-Related Adverse Events**

The following tables summarize the incidence of adverse events from clinical trials involving Ociperlimab. It is important to note that much of the available data comes from combination therapy studies, which may not isolate the specific adverse event profile of Ociperlimab.



Table 1: Overview of Treatment-Emergent Adverse Events (TEAEs) in the AdvanTIG-105 Study (Ociperlimab + Tislelizumab)

Adverse Event Category	Any Grade	Grade ≥3
Any TEAE	96.9%	62.5%
Serious TEAEs	50.0%	N/A
Immune-Mediated AEs	55.0%	N/A

Data from the AdvanTIG-105 Phase 1b dose-expansion study in metastatic NSCLC (N=40).[4]

Table 2: Selected Immune-Related Adverse Events from Ociperlimab Combination Therapy Studies

Adverse Event	Study Population	Incidence (Any Grade)	Incidence (Grade ≥3)
Colitis	Advanced Solid Tumors	Not specified	1 case (Grade 3)
Low Cortisol	Advanced Solid Tumors	Not specified	1 case (Grade 3)

Data from the AdvanTIG-105 Phase 1 dose-escalation study (N=24).[5]

# Troubleshooting Guides for Common irAEs Management of Immune-Mediated Dermatitis (Rash/Pruritus)

**Initial Assessment:** 

 History: Onset and duration of rash, presence of pruritus, pain, or blistering. History of preexisting skin conditions.



- Physical Examination: Characterize the rash (maculopapular, lichenoid, etc.), determine the body surface area (BSA) affected, and check for mucosal involvement.
- Grading (CTCAE v5.0):
  - Grade 1: Covers <10% BSA.</li>
  - Grade 2: Covers 10-30% BSA.
  - Grade 3: Covers >30% BSA.
  - Grade 4: Life-threatening (e.g., Stevens-Johnson syndrome).

#### Management Protocol:

- Grade 1:
  - Continue Ociperlimab with close monitoring.
  - Initiate topical corticosteroids (medium to high potency).
  - Administer oral antihistamines for pruritus.[6]
- Grade 2:
  - Hold Ociperlimab.
  - Continue topical corticosteroids and oral antihistamines.
  - If symptoms persist for more than 1-2 weeks, consider a course of systemic corticosteroids (e.g., prednisone 0.5-1 mg/kg/day).
  - Consider dermatology consultation.[6]
- Grade 3:
  - Hold Ociperlimab.
  - Initiate systemic corticosteroids (e.g., prednisone 1-2 mg/kg/day).



- Urgent dermatology consultation.[6]
- Hospitalization may be necessary.
- Grade 4:
  - Permanently discontinue Ociperlimab.
  - Immediate hospitalization and high-dose intravenous corticosteroids.
  - Urgent dermatology consultation.

Experimental Protocol: Skin Biopsy for Diagnosis

- Purpose: To differentiate immune-mediated dermatitis from other skin conditions and to guide treatment.
- Procedure:
  - Select a representative and well-developed lesion.
  - Perform a 4mm punch biopsy under local anesthesia.
  - Submit the specimen in formalin for routine histopathology.
  - If bullous disease is suspected, a second biopsy adjacent to a blister should be taken for direct immunofluorescence.
- Analysis: Histopathological examination to identify features of a cell-rich inflammatory infiltrate, such as lymphocytes and eosinophils, at the dermal-epidermal junction.

## Management of Immune-Mediated Colitis/Diarrhea

**Initial Assessment:** 

 History: Onset, frequency, and character of diarrhea. Presence of abdominal pain, cramping, blood or mucus in the stool, fever.



- Physical Examination: Assess for abdominal tenderness, signs of dehydration, and peritoneal signs.
- Grading (CTCAE v5.0 for Diarrhea):
  - Grade 1: Increase of <4 stools per day over baseline.</li>
  - Grade 2: Increase of 4-6 stools per day over baseline.
  - Grade 3: Increase of ≥7 stools per day over baseline; hospitalization indicated.
  - Grade 4: Life-threatening consequences.

#### Management Protocol:

- Grade 1:
  - Continue Ociperlimab with close monitoring.
  - Initiate symptomatic treatment (e.g., loperamide) and ensure adequate hydration.
- Grade 2:
  - Hold Ociperlimab.
  - Rule out infectious causes (stool culture, C. difficile testing).[7]
  - If no improvement with supportive care, initiate systemic corticosteroids (e.g., prednisone
     0.5-1 mg/kg/day).
- Grade 3-4:
  - Hold (Grade 3) or permanently discontinue (Grade 4) Ociperlimab.
  - Hospitalize the patient for IV hydration and electrolyte management.
  - Initiate high-dose intravenous corticosteroids (e.g., methylprednisolone 1-2 mg/kg/day).[7]
  - If symptoms do not improve within 3-5 days, consider adding infliximab.



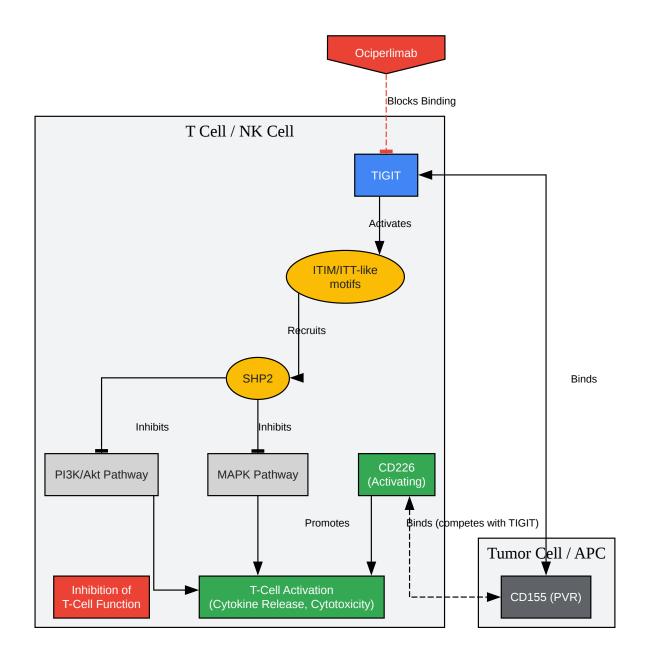
Gastroenterology consultation is recommended.

Experimental Protocol: Workup for Suspected Immune-Mediated Colitis

- Purpose: To confirm the diagnosis, rule out other etiologies, and assess the severity of colitis.
- Methodology:
  - Stool Studies: Collect stool samples for bacterial culture, ova and parasites, and
     Clostridioides difficile toxin assay to exclude infectious causes.[7][9]
  - Blood Work: Complete blood count, comprehensive metabolic panel, and inflammatory markers (C-reactive protein, fecal calprotectin).
  - Imaging: Abdominal CT scan can help identify colonic inflammation and rule out complications like perforation.[8][9]
  - Endoscopy: Colonoscopy or sigmoidoscopy with biopsies is the gold standard for diagnosis.[9] Biopsies should be taken from both affected and unaffected-appearing mucosa to assess for microscopic inflammation.[7]

# **Visualizations**

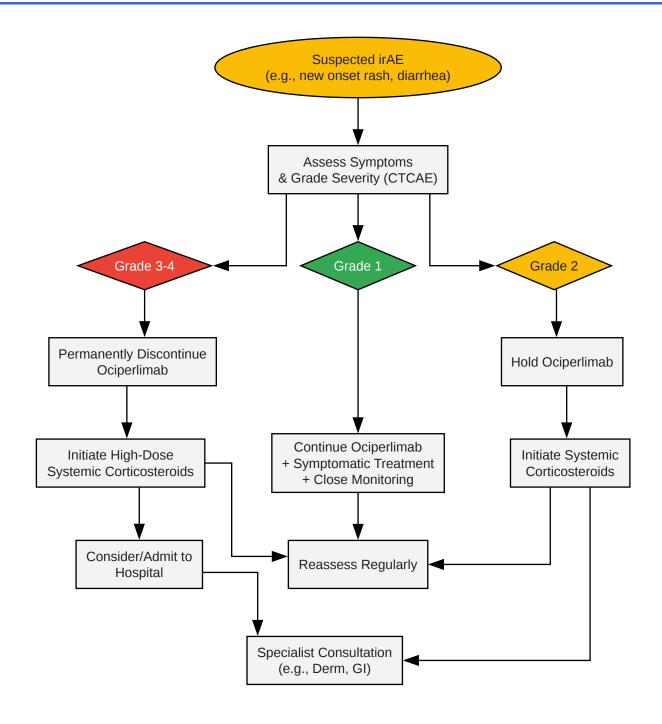




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Caption: TIGIT signaling pathway and the mechanism of action of Ociperlimab.

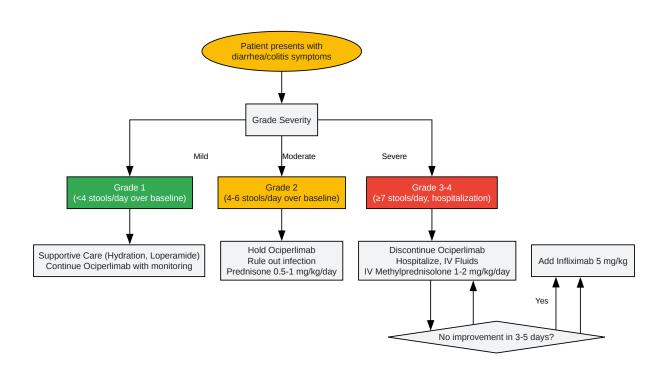




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Caption: General workflow for the initial assessment and management of a suspected irAE.





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Caption: Decision-making tree for the management of suspected immune-mediated colitis.

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